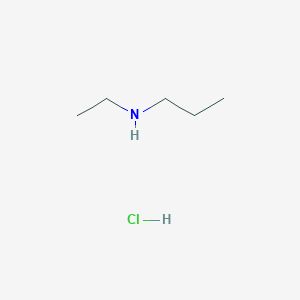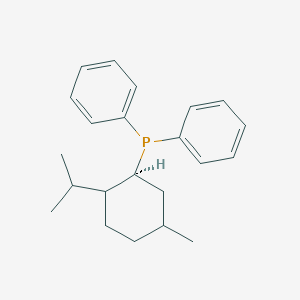![molecular formula C8H8N2O2 B8063581 Pyrrolo[1,2-a]pyrazine-3-carboxylicacid](/img/structure/B8063581.png)
Pyrrolo[1,2-a]pyrazine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrazine-3-carboxylicacid is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine-3-carboxylicacid typically involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of pyrrolo[1,2-a]pyrazines.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for large-scale synthesis, ensuring efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[1,2-a]pyrazine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: H₂O₂ in aqueous solution or KMnO₄ in acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) in an aprotic solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Applications De Recherche Scientifique
Pyrrolo[1,2-a]pyrazine-3-carboxylicacid has a wide range of applications in scientific research, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its antitumor and kinase inhibitory activities, making it a candidate for drug development.
Industry: Utilized in the production of organic materials and natural products.
Mécanisme D'action
The exact mechanism of action of pyrrolo[1,2-a]pyrazine-3-carboxylicacid is not fully understood. it is known to interact with various molecular targets and pathways . For instance, some derivatives have shown kinase inhibitory activity, which suggests they may interfere with signaling pathways involved in cell growth and proliferation. Additionally, its antimicrobial properties indicate it may disrupt microbial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]pyrazine-3-carboxylicacid can be compared with other similar compounds, such as :
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[2,1-f][1,2,4]triazine: A promising scaffold for drug discovery with diverse biological activities.
Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential as a versatile scaffold for drug development. Its unique combination of pyrrole and pyrazine rings contributes to its diverse reactivity and biological properties .
Propriétés
IUPAC Name |
1,2-dihydropyrrolo[1,2-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-3,5,9H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLZDIWACDHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CN2C=C(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3-spiro[bicyclo[3.2.1]cyclooctane-8,2'-[1,3]dioxane]](/img/structure/B8063516.png)

![5-Oxaspiro[3.5]nonan-8-ylazanium;chloride](/img/structure/B8063532.png)
![(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B8063538.png)

![(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;(3R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane](/img/structure/B8063551.png)
![[1-(3,4-Dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+)](/img/structure/B8063554.png)



![10-Methoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9-triol](/img/structure/B8063572.png)
![3-[(6-fluoroquinolin-4-yl)amino]-N-[3-(pyridin-4-ylamino)phenyl]benzamide](/img/structure/B8063598.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B8063603.png)
